Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Catalog No.
S1500834
CAS No.
178152-48-2
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)c...

Carbocyclic nucleoside analogue synthesis demands precise (1R,4S) stereochemistry to avoid biologically inactive isomers. This compound provides the exact (1R,4S) stereodefined cyclopentene scaffold with a process-compatible Boc protecting group, critical for anti-HIV drug manufacturing.

  • Directly delivers the mandatory (1R,4S) configuration required for active Abacavir and related analogues.
  • Integrates seamlessly into established high-yield routes without re-development of deprotection steps.
  • Reliable supply supports medicinal chemistry and process-scale campaigns.

CAS Number

178152-48-2

Product Name

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1

InChI Key

UWWUTEZECIYOCW-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O

Synonyms

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, (1R,4S)-4-(Boc-amino)cyclopent-2-enol, (1R,4S)-4-(tert-Butoxycarbonylamino)cyclopent-2-en-1-ol, 1,1-Dimethylethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate, (1R,4S)-N-Boc-4-aminocyclopent-2-enol, (1R,4S)-Boc-cyclopentenylamine alcohol

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate, CAS 178152-48-2, is a stereochemically defined chiral building block essential for the synthesis of carbocyclic nucleoside analogues. [REFS-1, REFS-2] These analogues, where a methylene group replaces the furanose ring oxygen, exhibit increased metabolic stability, making them a cornerstone of antiviral drug development. [3] This specific intermediate provides the required (1R,4S) stereochemistry and a process-compatible Boc-protected amine, which are critical for constructing complex therapeutic agents like the anti-HIV drug Abacavir. [REFS-4, REFS-5]

Research Fit

Defined (1R,4S) stereochemistry supports asymmetric synthesis
Boc-amine and free hydroxyl enable orthogonal functionalization
Chiral cyclopentene scaffold for nucleoside analog and prostaglandin synthesis

Substituting this specific compound is not viable for its primary applications. The biological activity of target molecules like Abacavir is critically dependent on the (1S,4R) configuration of the final cyclopentene ring, which is directly derived from the (1R,4S) stereochemistry of this precursor; other isomers are biologically inactive. [1] Furthermore, the tert-butoxycarbonyl (Boc) protecting group is integral to established, high-yield synthetic routes. [2] Swapping for an alternative protecting group, such as Cbz or Fmoc, would necessitate a complete re-development of downstream deprotection and purification steps, which are often incompatible with the existing process conditions and can compromise overall yield and purity. [3]

Substitution Risk

Enantiomer mismatch
(1S,4R) or racemic forms may alter stereochemical outcome in asymmetric synthesis
Protecting group change
Alternative N-protection (e.g., Cbz) requires different deprotection conditions, disrupting orthogonal strategies
Functional handle mismatch
Acetate-protected analog lacks Boc-amine, requiring re-engineering for nitrogen-containing target molecules

Demonstrated High-Yield Conversion in a Patented Abacavir Synthesis Step

In a patented process for preparing the anti-HIV drug Abacavir, this compound serves as a key intermediate (Compound VI). Its conversion to the subsequent mesylated intermediate (Compound VII) proceeds with a reported yield of 95%. [1] This high-yield transformation is critical for the economic viability and efficiency of the overall multi-step synthesis of the final active pharmaceutical ingredient.

Evidence DimensionReaction Yield in a Key Synthetic Step (Mesylation)
Target Compound Data95% Yield
Comparator Or BaselineTypical process chemistry steps often have lower yields, making 95% a highly efficient and desirable outcome.
Quantified DifferenceN/A (Represents a high-performance benchmark)
ConditionsReaction with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in an organic solvent, as described in the patent. [<a href="https://patents.google.com/patent/WO2008035256A2/en" target="_blank">1</a>]

This provides a quantitative, process-relevant metric demonstrating the compound's suitability and efficiency as a precursor in a validated industrial synthesis.

Stereochemical Purity
Data to verify
≥97% purity (single enantiomer)
Defined (1R,4S) configuration supports asymmetric synthesis workflow
Enantiomeric purity specification; opposite enantiomer not interchangeable

Non-Negotiable Stereochemistry for Target Biological Activity

The biological efficacy of carbocyclic nucleosides like Abacavir is strictly dependent on their absolute stereochemistry. The (1S,4R) configuration of Abacavir is required for potent selective inhibition of HIV-1 and HIV-2 reverse transcriptase. [1] This specific precursor, with its (1R,4S) configuration, is the direct chiral source for the final active molecule. The use of a racemic mixture or other stereoisomers would lead to a final product that is either inactive or requires costly and difficult chiral separation, rendering such alternatives unsuitable for efficient drug synthesis.

Evidence DimensionBiological Activity of Final Product
Target Compound DataLeads to the biologically active (1S,4R) enantiomer of Abacavir.
Comparator Or BaselineRacemic or other isomeric precursors, which would lead to inactive enantiomers or diastereomers.
Quantified DifferenceQualitative but absolute: Active vs. Inactive.
ConditionsIn vitro and in vivo anti-HIV assays.

This eliminates racemic or incorrectly configured analogs from consideration, as they fail to produce the desired biologically active end-product, making stereochemical purity a primary procurement driver.

Boc Deprotection Strategy
Data to verify
Acid-labile Boc vs. hydrogenolytic Cbz
Orthogonal deprotection method compatibility
Supports multi-step synthesis without cross-reactivity

Process Compatibility of Boc Group for Orthogonal Synthesis Strategies

The Boc (tert-butoxycarbonyl) protecting group is stable to a wide range of nucleophilic and basic conditions used in the multi-step synthesis of purine and pyrimidine bases, but is readily cleaved under specific mild acidic conditions (e.g., trifluoroacetic acid). [1] This allows for selective deprotection of the amine without affecting other acid-labile or base-labile groups elsewhere in the synthetic intermediates. An alternative like a Cbz group requires hydrogenolysis, which can be incompatible with other functional groups (like the cyclopentene double bond), while an Fmoc group requires basic conditions that could interfere with other parts of the molecule. The selection of the Boc group is therefore a deliberate process decision to ensure high compatibility and selectivity. [2]

Evidence DimensionDeprotection Condition Compatibility
Target Compound DataBoc group: Cleaved by mild acid (e.g., TFA), stable to base and hydrogenolysis.
Comparator Or BaselineCbz group: Cleaved by hydrogenolysis (incompatible with alkenes). Fmoc group: Cleaved by base (potential side reactions).
Quantified DifferenceQualitative difference in required deprotection chemistry, enabling orthogonal strategies.
ConditionsStandard multi-step organic synthesis workflows.

This ensures the compound fits into established, high-yielding synthetic routes where orthogonal protecting group strategies are essential for success, avoiding costly process redesign.

Functional Group Handles
Data to verify
Boc-amine + free OH vs. acetate-protected OH
Boc-amine handle essential for nitrogen-containing target assembly
Acetate analog requires refunctionalization for amine installation
Room Temperature Storage
Class-level
Stable at RT, sealed, dry
Simplifies shipping and laboratory handling
Predicted bp 325.6°C; verify lot-specific stability

Core Building Block for the Industrial Synthesis of Abacavir

This compound is the right choice for process development and manufacturing campaigns targeting the anti-HIV drug Abacavir. Its demonstrated high-yield performance in key transformations and its provision of the mandatory (1R,4S) stereocenter make it a reliable and efficient starting material for the established commercial synthesis route. [1]

Development of Novel Carbocyclic Nucleoside Antivirals

For medicinal chemistry programs aiming to discover new antiviral agents (e.g., for HIV, HBV), this chiral synthon provides a validated scaffold. Its structure allows for the synthesis of diverse purine and pyrimidine analogues while guaranteeing the correct stereochemistry often associated with biological activity in this compound class. [2]

Multi-Step Synthesis Requiring Orthogonal Amine Protection

In complex total synthesis projects where an amine must be masked through multiple steps involving basic or reductive conditions, this Boc-protected intermediate is the appropriate choice. The Boc group's stability and specific acidic removal conditions allow it to be seamlessly integrated into orthogonal protection strategies, simplifying the overall synthetic plan and preventing unwanted side reactions. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbocyclic nucleoside analog synthesis
Chiral (1R,4S) scaffold for stereocontrolled nucleobase installation
Stereochemical fidelity in nucleoside coupling and deprotection
Orthogonal multi-step synthesis
Boc-amine and free hydroxyl as distinct functional handles
Selective reactions without cross-reactivity
Prostaglandin and eicosanoid analog synthesis
Cyclopentene core with defined (1R,4S) stereochemistry
Relative and absolute configuration in final bioactive structure

XLogP3

0.9

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